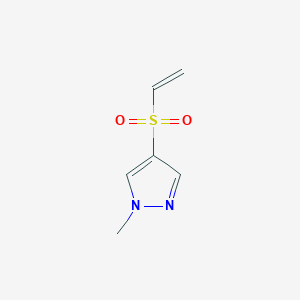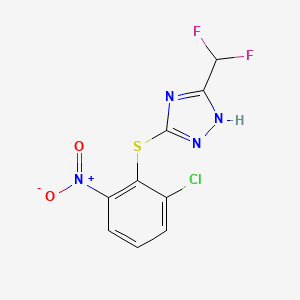
3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole is a complex organic compound characterized by its unique structure, which includes a triazole ring substituted with a difluoromethyl group and a thioether linkage to a chloronitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with 2-chloro-6-nitrophenol, which undergoes a nucleophilic substitution reaction with a suitable thiol reagent to form the thioether linkage. The resulting intermediate is then subjected to cyclization with a difluoromethyl-substituted hydrazine derivative under acidic or basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can produce a variety of substituted triazole compounds.
Aplicaciones Científicas De Investigación
3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-nitrophenol
- 2-Chloro-4-nitrophenyl isothiocyanate
- Alpha-(2-Chloro-6-nitrophenyl)-N-(4-dimethylaminophenyl)nitrone
Uniqueness
Compared to similar compounds, 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both a difluoromethyl group and a thioether linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H5ClF2N4O2S |
|---|---|
Peso molecular |
306.68 g/mol |
Nombre IUPAC |
3-(2-chloro-6-nitrophenyl)sulfanyl-5-(difluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H5ClF2N4O2S/c10-4-2-1-3-5(16(17)18)6(4)19-9-13-8(7(11)12)14-15-9/h1-3,7H,(H,13,14,15) |
Clave InChI |
DGMKKNZYSBQNQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)SC2=NNC(=N2)C(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







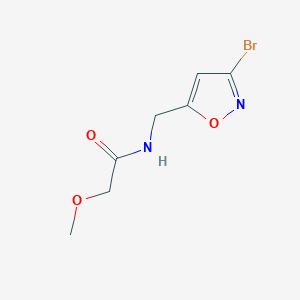
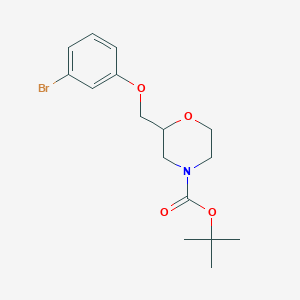
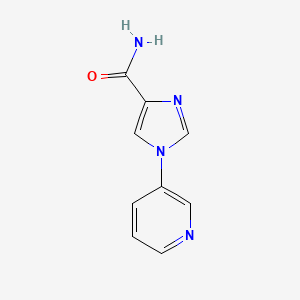


![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)

